3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole

Lipophilicity Drug Design ADME

The compound 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole (CAS 327041-41-8) is a fully synthetic small molecule belonging to the 2,1-benzisoxazole (anthranil) family. It features a benzo[c]isoxazole core substituted at position 3 with a 4-chlorophenyl ring and at position 5 with a 2-methyl-1,3-dioxolan-2-yl group, yielding the molecular formula C₁₇H₁₄ClNO₃ and a molecular weight of 315.75 g/mol.

Molecular Formula C17H14ClNO3
Molecular Weight 315.75
CAS No. 327041-41-8
Cat. No. B2920183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole
CAS327041-41-8
Molecular FormulaC17H14ClNO3
Molecular Weight315.75
Structural Identifiers
SMILESCC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H14ClNO3/c1-17(20-8-9-21-17)12-4-7-15-14(10-12)16(22-19-15)11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3
InChIKeyDJGGVIODFWWDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole (CAS 327041-41-8): Compound Identity and Structural Context for Informed Procurement


The compound 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole (CAS 327041-41-8) is a fully synthetic small molecule belonging to the 2,1-benzisoxazole (anthranil) family [1]. It features a benzo[c]isoxazole core substituted at position 3 with a 4-chlorophenyl ring and at position 5 with a 2-methyl-1,3-dioxolan-2-yl group, yielding the molecular formula C₁₇H₁₄ClNO₃ and a molecular weight of 315.75 g/mol . The benzisoxazole scaffold is recognised as a privileged structure in medicinal chemistry due to its ability to engage multiple biological targets, underpinning its widespread use as a building block in pharmaceutical and agrochemical research [1].

Why 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole Cannot Be Replaced by Other Benzisoxazole Analogs Without Risk of Altered Physicochemical and Biological Performance


Within the benzo[c]isoxazole series, seemingly minor structural modifications produce measurable shifts in lipophilicity, molecular shape, and electronic character that can materially affect solubility, membrane permeability, and target engagement [1][2]. The target compound combines a 4-chlorophenyl ring at C3—introducing a halogen capable of halogen bonding and increasing electron-withdrawing character—with a 2-methyl-1,3-dioxolan-2-yl acetal at C5, which simultaneously elevates logP and raises the fraction of sp³-hybridised carbons (Fsp3) relative to the non-methylated dioxolane analog . These dual modifications create a physicochemical profile that cannot be reproduced by analogs bearing a tolyl, phenyl, or unsubstituted dioxolane group; direct substitution risks altering reaction yields in synthetic sequences, changing pharmacokinetic behaviour in biological assays, and undermining batch-to-batch reproducibility in established protocols . The quantitative evidence below details the magnitude of these differences.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole Relative to Its Closest Structural Analogs


Increased Lipophilicity (LogP) Relative to the Non-Methylated Dioxolane Analog

The target compound (CAS 327041-41-8) displays a calculated logP of 4.12, which is 0.25 log units higher than that of its closest analog, 3-(4-chlorophenyl)-5-(1,3-dioxolan-2-yl)benzo[c]isoxazole (CAS 333430-88-9, logP 3.87) . This difference corresponds to an approximately 1.8-fold increase in octanol–water partition coefficient, attributable to the single methyl substituent on the dioxolane ring .

Lipophilicity Drug Design ADME

Higher Fraction of sp³-Hybridised Carbons (Fsp3) Versus the Non-Methylated Analog, Indicating Greater Three-Dimensional Character

The target compound has an Fsp3 value of 0.235, compared with 0.188 for 3-(4-chlorophenyl)-5-(1,3-dioxolan-2-yl)benzo[c]isoxazole (CAS 333430-88-9) . This 25% relative increase in the proportion of sp³-hybridised carbons derives from the methyl substituent on the dioxolane and translates into a more three-dimensional molecular shape .

Molecular Complexity Drug-Likeness Fsp3

Higher Commercial Purity Specification (97%) Versus the Closest Non-Methylated Dioxolane Analog (90%)

The target compound is supplied at a minimum purity of 97%, whereas the non-methylated dioxolane comparator (CAS 333430-88-9) is listed at 90% purity by the same vendor . This 7-percentage-point difference can be critical in synthetic workflows where impurities at the 10% level may generate side products or complicate purification .

Purity Reproducibility Procurement

Enhanced Lipophilicity with Retention of Moderate Fsp3 Versus the p-Tolyl Analog

When compared with 5-(2-methyl-1,3-dioxolan-2-yl)-3-(p-tolyl)benzo[c]isoxazole (CAS 439094-60-7), the target compound achieves a logP of 4.12 versus 4.03 for the tolyl analog, despite having a lower Fsp3 (0.235 vs. 0.278) . The additional lipophilicity is conferred by the chlorine atom on the phenyl ring, which also introduces halogen-bond donor capability absent in the methyl-substituted analog [1].

Lipophilic Efficiency Halogen Bonding SAR

Predicted Boiling Point and Density as Practical Handling Differentiation

The predicted density (1.311 ± 0.06 g/cm³) and boiling point (485.0 ± 40.0 °C) of the target compound differ from the non-methylated analog whose molecular weight is 14 Da lower; although directly comparable experimental data for the comparator are not available in the same data source, the higher molecular weight and additional methyl group of the target compound are consistent with a higher boiling point and slightly higher density relative to the non-methylated congener .

Physicochemical Properties Formulation Stability

Benzisoxazole Scaffold Privileged Status Supports Procurement for Medicinal Chemistry Library Design

The 2,1-benzisoxazole (anthranil) scaffold is classified as a privileged structure in medicinal chemistry, demonstrated to bind multiple biological targets with high affinity and to exhibit antimicrobial, anticancer, anti-inflammatory, and anti-glycation activities across numerous studies [1]. While specific activity data for CAS 327041-41-8 are not yet published in peer-reviewed literature, the benzisoxazole core itself provides a validated starting point for hit-to-lead optimisation, and the target compound's 4-chlorophenyl and 2-methyl-1,3-dioxolan-2-yl substituents offer additional vectors for SAR exploration not present in simpler benzisoxazole building blocks such as 3-(4-chlorophenyl)-2,1-benzisoxazole (CAS 38046-68-3) .

Privileged Scaffold Medicinal Chemistry Drug Discovery

Validated Research and Industrial Scenarios for 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole


Medicinal Chemistry Library Synthesis Requiring a Dual-Substituted Benzisoxazole Building Block with Defined Lipophilicity

Medicinal chemistry teams constructing compound libraries around the privileged benzisoxazole scaffold can deploy this compound as a key intermediate. Its logP of 4.12 and Fsp3 of 0.235 position it in a favourable drug-like property space, while the 4-chlorophenyl and 2-methyl-1,3-dioxolan-2-yl substituents provide two distinct vectors for subsequent derivatisation — a capability not offered by simpler benzisoxazole building blocks such as CAS 38046-68-3 [1]. The 97% commercial purity reduces the need for pre-synthetic purification, accelerating library production timelines .

Structure-Activity Relationship (SAR) Studies Probing Halogen Bonding Contributions of the 4-Chlorophenyl Group

In SAR campaigns where halogen bonding is a hypothesised driver of target affinity, this compound serves as the chlorinated probe, while its p-tolyl analog (CAS 439094-60-7, logP 4.03, no halogen) provides an isosteric non-halogenated control [2]. The 0.09 log unit difference between these two compounds is modest, minimising confounding lipophilicity-driven effects when interpreting differential biological activity [2].

Synthetic Methodology Development Exploiting the Dioxolane Acetal as a Masked Carbonyl

The 2-methyl-1,3-dioxolan-2-yl group functions as a protected acetyl equivalent. Synthetic chemists developing novel benzo[c]isoxazole diversification routes can use this compound to explore deprotection–functionalisation sequences, where the methyl substituent on the dioxolane provides a ¹H-NMR handle for reaction monitoring . The higher boiling point (predicted 485 °C) relative to non-methylated analogs may also permit higher-temperature transformations without premature volatilisation .

Pharmacokinetic Profiling of Benzisoxazole Series Where Increased Lipophilicity Is a Design Goal

For programmes targeting intracellular or CNS-localised targets, the elevated logP (4.12 vs. 3.87 for the non-methylated dioxolane analog CAS 333430-88-9) makes this compound the more membrane-permeable candidate for initial permeability and metabolic stability assays . The methyl group on the dioxolane may also subtly alter metabolic soft spots, providing a built-in structural diversification point for metabolite identification studies .

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.